3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone
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Description
3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is an organic compound with a unique structure that has been studied for its potential applications in various scientific fields. It is derived from benzyl alcohol, propionaldehyde, and pyridinone, and is a derivative of pyridine. 3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone has been used in various studies due to its unique properties, such as its ability to interact with metal ions, its high solubility in organic solvents, and its low toxicity.
Scientific Research Applications
Physical and Structural Studies
Research into structurally similar compounds to 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone, such as 3-hydroxy-2-methyl-4(1H)-pyridinones, has shown significant interest in understanding their physical and chemical properties. Studies involving single crystal X-ray diffraction have provided insights into the molecular and crystal structure of these compounds, highlighting the importance of hydrogen bonding and the normalcy of bond lengths and angles. These foundational studies are crucial for further applications in materials science and chemistry (Nelson, Karpishin, Rettig, & Orvig, 1988).
Synthon Competition and Cooperation
The interplay between functional groups in molecular salts, including those structurally related to 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone, has been explored through cocrystallization studies with hydroxy-benzoic acids and amino-pyridines. These studies shed light on proton transfer mechanisms, highlighting the complex competition and cooperation among COO−, OH, NH2, and PyNH+ groups, which are essential for designing new molecular structures with desired properties (Sarma, Nath, Bhogala, & Nangia, 2009).
Synthesis of Functionalized Pyridines
Research on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone reveals innovative routes to new compounds. These studies provide a foundation for developing novel chemical reactions and synthesizing new molecules with potential applications in pharmaceuticals and materials science (Mekheimer, Mohamed, & Sadek, 1997).
Lipophilic Coordination Compounds
The preparation and characterization of lipophilic coordination compounds, including those based on 3-hydroxy-2-methyl-4-pyridinone derivatives, offer insights into the development of new chelating agents. These agents have potential applications in medicine and environmental remediation, highlighting the versatility of 3-hydroxy-4-pyridinone frameworks for binding metal ions (Zhang, Rettig, & Orvig, 1991).
Novel Synthesis Methods
Innovative synthesis methods for 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives through multi-component reactions catalyzed by l-proline demonstrate the chemical flexibility and potential for creating diverse molecules with significant applications in various fields of research and industry (Shi, Shi, Kim, Huang, & Ji, 2008).
properties
IUPAC Name |
3-benzyl-4-hydroxy-1-prop-2-ynylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-9-16-10-8-14(17)13(15(16)18)11-12-6-4-3-5-7-12/h1,3-8,10,17H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUMBSFEHWEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC(=C(C1=O)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone |
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